Chondroitin disaccharide di-0S sodium salt

Vue d'ensemble

Description

Chondroitin disaccharide di-0S sodium salt is a compound derived from chondroitin sulfate, a glycosaminoglycan composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid. This compound is often used in biochemical research and has applications in various fields, including medicine and biotechnology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chondroitin disaccharide di-0S sodium salt can be synthesized through the enzymatic depolymerization of chondroitin sulfate using chondroitinase enzymes. These enzymes cleave the glycosidic bonds in chondroitin sulfate, resulting in the formation of disaccharide units . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the chondroitinase enzymes.

Industrial Production Methods: Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic depolymerization. The resulting disaccharides are then purified and converted to their sodium salt form .

Analyse Des Réactions Chimiques

Types of Reactions: Chondroitin disaccharide di-0S sodium salt primarily undergoes hydrolysis reactions, where the glycosidic bonds are cleaved by enzymes such as chondroitinase . It can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the disaccharide units.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chondroitinase enzymes, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal enzyme activity and reaction efficiency.

Major Products Formed: The major products formed from the reactions of this compound include various oligosaccharides and monosaccharides, depending on the extent of depolymerization and the specific reaction conditions .

Applications De Recherche Scientifique

Biomedical Research Applications

Chondroitin disaccharide di-0S sodium salt serves as a crucial tool in biomedical research, particularly in the investigation of extracellular matrix components and their roles in cellular processes.

1.1. Role in Extracellular Matrix Studies

- Cellular Adhesion and Migration : Chondroitin disaccharides are integral to the extracellular matrix (ECM), influencing cell adhesion and migration. Studies have shown that manipulating these compounds can affect cellular behavior during tissue repair and regeneration .

- Neurobiology : In neuroscience, chondroitin sulfate proteoglycans (CSPGs), which are formed from chondroitin disaccharides, play a role in neural development and axon guidance. The di-0S variant is particularly important for understanding the inhibitory environment in the injured nervous system .

1.2. Drug Delivery Systems

- Hydrogels : this compound can be incorporated into injectable hydrogels for drug delivery applications. These systems allow for localized treatment of diseases such as osteoarthritis by providing sustained release of therapeutic agents .

Enzymatic Studies

This compound is frequently used as a substrate in enzymatic assays to study the activity of various glycosaminoglycan-degrading enzymes.

2.1. Substrate for Enzyme Characterization

- Clostridium perfringens Unsaturated Glucuronyl Hydrolase : This enzyme utilizes this compound to cleave glycosidic bonds, allowing researchers to characterize enzyme kinetics and substrate specificity .

- Glycosaminoglycan Metabolism : The compound aids in understanding the metabolism of GAGs and the role of specific enzymes in disease states, such as osteoarthritis and cancer .

Therapeutic Development

The therapeutic potential of this compound is being explored in various clinical applications.

3.1. Osteoarthritis Treatment

- Clinical studies suggest that chondroitin sulfate derivatives can alleviate symptoms of osteoarthritis by enhancing cartilage repair and reducing inflammation. The di-0S variant may enhance these effects through its specific interactions with cartilage matrix components .

3.2. Antiviral Properties

- Emerging research indicates that chondroitin disaccharides may have antiviral properties, potentially inhibiting viral entry into host cells by interacting with viral glycoproteins . This opens avenues for developing antiviral therapies based on chondroitin derivatives.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Biomedical Research | ECM studies | Influences cell behavior; important for tissue repair |

| Drug Delivery Systems | Injectable hydrogels | Sustained release for localized treatment |

| Enzymatic Studies | Substrate for enzyme characterization | Used with Clostridium perfringens hydrolase |

| Therapeutic Development | Osteoarthritis treatment | Enhances cartilage repair; reduces inflammation |

| Therapeutic Development | Antiviral properties | May inhibit viral entry; potential for new therapies |

Case Studies

- Osteoarthritis Management :

- Neurobiology Research :

Mécanisme D'action

The mechanism of action of chondroitin disaccharide di-0S sodium salt involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as chondroitinase, which cleave the glycosidic bonds in chondroitin sulfate . This interaction leads to the production of bioactive disaccharides that can modulate various biological processes, including inflammation and cartilage repair .

Comparaison Avec Des Composés Similaires

Chondroitin disaccharide di-0S sodium salt can be compared with other similar compounds such as chondroitin sulfate A, chondroitin sulfate B, and chondroitin sulfate C . While all these compounds are derived from chondroitin sulfate, they differ in their sulfation patterns and biological activities. This compound is unique in that it lacks sulfation, making it a valuable reference compound for studying the effects of sulfation on the biological activity of chondroitin sulfate derivatives .

List of Similar Compounds:- Chondroitin sulfate A

- Chondroitin sulfate B

- Chondroitin sulfate C

- Dermatan sulfate

- Heparan sulfate

Activité Biologique

Chondroitin disaccharide di-0S sodium salt, a glycosaminoglycan derivative, has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

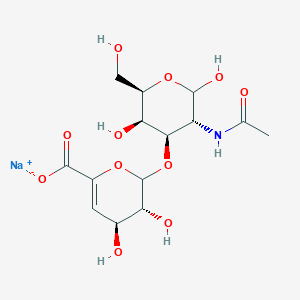

Chemical Structure and Properties

This compound is characterized by its unique disaccharide structure, consisting of repeating units of glucuronic acid and N-acetylgalactosamine. The sodium salt form enhances its solubility in aqueous environments, which is crucial for its biological interactions. The molecular formula is represented as with a molecular weight of approximately 403.4 g/mol .

Biological Functions

1. Enzymatic Substrate:

Chondroitin disaccharide di-0S serves as a substrate for various enzymes, such as chondroitinase ABC, which hydrolyzes chondroitin sulfate into its constituent disaccharides. This enzymatic activity is essential for studying the metabolism and functions of glycosaminoglycans in biological systems .

2. Role in Cell Signaling:

Research indicates that chondroitin sulfate derivatives, including di-0S, play a role in cell signaling pathways. They can interact with growth factors and cytokines, influencing cellular responses such as proliferation and differentiation. For instance, low molecular weight chondroitin sulfate has been shown to attenuate amyloid-beta cytotoxicity in neuronal cultures, suggesting protective effects in neurodegenerative conditions like Alzheimer's disease .

3. Anti-inflammatory Properties:

Chondroitin disaccharide di-0S exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators. Studies have suggested that it can inhibit the expression of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory factors, thereby contributing to tissue repair processes .

Case Study 1: Neuroprotective Effects

A study involving Tg2576 mice, a model for Alzheimer's disease, demonstrated that administration of low molecular weight chondroitin sulfate reduced neuroinflammation and improved cognitive function. The research highlighted the importance of disaccharide composition in mediating these effects, with an increased ratio of di-sulfated disaccharides correlating with enhanced neuroprotection .

Case Study 2: Joint Health

Clinical trials have investigated the efficacy of chondroitin sulfate (including di-0S) in treating osteoarthritis. Results indicated significant improvements in joint function and pain relief among patients receiving chondroitin supplementation compared to placebo groups. This suggests that chondroitin disaccharides may play a role in cartilage repair and maintenance .

Comparative Analysis of Chondroitin Disaccharides

To better understand the biological activity of this compound relative to other forms of chondroitin, the following table summarizes key differences:

| Disaccharide Type | Composition | Biological Activity | Clinical Applications |

|---|---|---|---|

| Di-0S | GlcA-GalNAc | Anti-inflammatory; neuroprotective | Osteoarthritis treatment |

| Di-4S | GlcA-GalNAc(4S) | Promotes cell adhesion; enhances cartilage repair | Joint health supplements |

| Di-6S | GlcA-GalNAc(6S) | Modulates growth factor signaling | Potential cancer therapies |

Propriétés

Numéro CAS |

136132-69-9 |

|---|---|

Formule moléculaire |

C14H20NNaO11 |

Poids moléculaire |

401.30 g/mol |

Nom IUPAC |

sodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10-,11+,12+,14-;/m0./s1 |

Clé InChI |

RCSGFYXVBIMRPV-LSHUTVNPSA-M |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+] |

SMILES isomérique |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+] |

SMILES canonique |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.